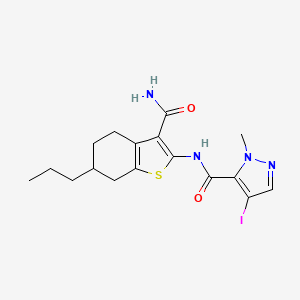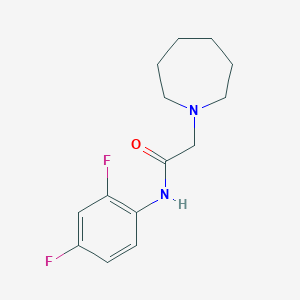
2-(azepan-1-yl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azepan-1-yl)-N-(2-phenylethyl)acetamide: (2-azepan-1-yl-2-phenylethyl)amine , is a chemical compound with the following structure:
Structure: C16H24N2O
It consists of an azepane ring (a seven-membered heterocycle containing one nitrogen atom) attached to a phenylethyl group via an amide linkage. The compound exhibits interesting pharmacological properties and has applications in various fields.
Preparation Methods
Synthetic Routes:
The synthesis of 2-(azepan-1-yl)-N-(2-phenylethyl)acetamide involves several steps. One common synthetic route includes the following:
Azepane Formation: Start by cyclizing 1,6-diaminohexane (azepane) to form the azepane ring.
Phenylethyl Group Attachment: React the azepane with 2-phenylethylamine in the presence of an appropriate coupling agent (e.g., EDC or DCC) to form the desired amide linkage.
Industrial Production:
Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
2-(azepan-1-yl)-N-(2-phenylethyl)acetamide: can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The phenylethyl group can be substituted with other functional groups.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles for substitution reactions.
Major products depend on reaction conditions and substituents introduced.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemical Synthesis: As a building block, it contributes to the synthesis of more complex molecules.
Industry: It could be used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related amides and heterocyclic structures. Its uniqueness lies in the combination of the azepane ring and the phenylethyl group.
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
2-(azepan-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H24N2O/c19-16(14-18-12-6-1-2-7-13-18)17-11-10-15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2,(H,17,19) |
InChI Key |
GMZORMMYZIGSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10964013.png)
![4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-diethylaniline](/img/structure/B10964032.png)
![N-[(4-methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B10964039.png)
![10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10964042.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B10964050.png)
![3-(4-methoxyphenyl)-N-[4-(piperidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B10964055.png)
![4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10964063.png)

![(2E)-2-cyano-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-enamide](/img/structure/B10964073.png)
![4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10964075.png)

![1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B10964092.png)
![N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10964102.png)

